Norgestomet

Vue d'ensemble

Description

Méthodes De Préparation

Norgestomet est synthétisé par une série de réactions chimiques à partir de la progestérone. La voie de synthèse implique les étapes suivantes :

Époxydation : La progestérone subit une réaction d’époxydation avec un peroxyde pour former un intermédiaire époxyde.

Hydrolyse : L’intermédiaire époxyde est hydrolysé pour former un diol.

Oxydation : Le diol est oxydé pour former une dicétone.

Acétylation : La dicétone subit une acétylation pour former le produit final, le this compound.

Les méthodes de production industrielle du this compound impliquent l’optimisation de ces conditions de réaction pour obtenir un rendement et une pureté élevés. L’analyse RMN quantitative est utilisée pour déterminer la pureté du produit synthétisé .

Analyse Des Réactions Chimiques

Norgestomet subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des cétones et des acides carboxyliques correspondants.

Réduction : La réduction du this compound peut produire des dérivés alcooliques.

Substitution : this compound peut subir des réactions de substitution, en particulier au niveau du groupe acétoxy, pour former différents esters.

Les réactifs couramment utilisés dans ces réactions comprennent les peroxydes pour l’oxydation, les agents réducteurs comme l’hydrure de lithium et d’aluminium pour la réduction et les chlorures d’acyle pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

4. Applications de la recherche scientifique

This compound a plusieurs applications en recherche scientifique :

Applications De Recherche Scientifique

Norgestomet has several scientific research applications:

Mécanisme D'action

Norgestomet exerce ses effets en se liant aux récepteurs de la progestérone dans le système reproducteur . Cette liaison inhibe la libération de l’hormone de libération des gonadotropines (GnRH) de l’hypothalamus, ce qui réduit à son tour la sécrétion de l’hormone lutéinisante (LH) et de l’hormone folliculo-stimulante (FSH) de l’hypophyse . La réduction des taux de LH et de FSH empêche l’ovulation et maintient la gestation chez les bovins .

Comparaison Avec Des Composés Similaires

Norgestomet est similaire à d’autres progestatifs synthétiques tels que la médroxyprogestérone et la fluorogestone . This compound possède des propriétés uniques qui le rendent plus puissant et actif par voie orale que la progestérone . Il a également une demi-vie plus longue et une meilleure biodisponibilité par rapport à d’autres progestatifs .

Composés similaires

- Médroxyprogestérone

- Fluorogestone

- Norgestimate

- Norgestrel

L’activité orale et la puissance améliorées du this compound en font un outil précieux en médecine vétérinaire pour contrôler les cycles reproducteurs chez les bovins .

Activité Biologique

Norgestomet is a synthetic progestogen primarily used in veterinary medicine, particularly for synchronizing estrus in cattle and small ruminants. Its biological activity has been extensively studied, revealing its mechanisms of action, effects on reproductive physiology, and potential applications in animal husbandry.

This compound functions as a progestational agent by binding to progesterone receptors in target tissues. Research indicates that it competes effectively with natural progesterone for these receptors, demonstrating a higher binding affinity than progesterone itself . This interaction is crucial for regulating reproductive processes such as the estrous cycle and maintaining pregnancy.

Receptor Binding Studies

- Binding Affinity : this compound shows a strong competitive binding affinity for the progesterone receptor (rP) in bovine uterine endometrium, which is essential for its role in synchronizing estrus .

- Estrogenic Activity : While this compound primarily acts as a progestogen, studies have shown weak estrogenic activity at high concentrations (greater than 1 µM) in MCF-7 breast cancer cell bioassays .

Effects on Reproductive Physiology

This compound's administration has significant effects on the reproductive physiology of treated animals. It is commonly used in protocols for estrus synchronization and ovulation induction.

Estrus Synchronization

- Cattle : this compound is a key component of Syncro-Mate-B, used to synchronize estrus in cattle. Studies have shown that pre-treatment with this compound leads to normal luteal phase lengths even after postpartum first ovulation .

- Small Ruminants : In ewes and goats, this compound implants have proven effective for inducing estrus during the non-breeding season, with pregnancy rates ranging from 60% to 72% .

Case Studies

- Dairy Cows : A study examined the effects of this compound on plasminogen activator activity (PAA) in cervical mucus and endometrial tissues. Results indicated that PAA levels were significantly lower in this compound-treated groups compared to controls, suggesting an impact on reproductive tract secretions .

- Goats : Research demonstrated that this compound implants could maintain pregnancies in goats, with successful outcomes leading to live births .

Comparative Efficacy

The comparative efficacy of this compound against other progestogens has been evaluated in various studies:

| Progestogen | Binding Affinity (rP) | Efficacy in Estrus Synchronization | Pregnancy Rates (%) |

|---|---|---|---|

| This compound | High | Effective | 60 - 72 |

| Melengestrol Acetate | Moderate | Effective | Varies |

| Fluorogestone | Moderate | Effective | Varies |

Safety and Side Effects

While this compound is generally considered safe when used according to veterinary guidelines, potential side effects may include hormonal imbalances or altered reproductive cycles if misused. Monitoring during treatment is advised to ensure optimal results and animal welfare.

Propriétés

IUPAC Name |

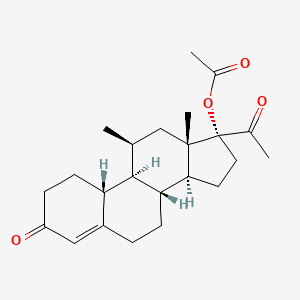

[(8R,9S,10R,11S,13S,14S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-13-12-22(4)20(9-10-23(22,14(2)24)27-15(3)25)19-7-5-16-11-17(26)6-8-18(16)21(13)19/h11,13,18-21H,5-10,12H2,1-4H3/t13-,18-,19-,20-,21+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSXBCZCPVUWHT-VIFKTUCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(CCC2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@@H](CC[C@@]2(C(=O)C)OC(=O)C)[C@H]3[C@H]1[C@H]4CCC(=O)C=C4CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016491 | |

| Record name | Norgestomet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25092-41-5 | |

| Record name | Norgestomet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25092-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norgestomet [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025092415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norgestomet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norgestomet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norgestomet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORGESTOMET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L33UD42X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Norgestomet?

A1: this compound is a synthetic progestin, meaning it mimics the biological activity of the naturally occurring hormone progesterone [, , , , ]. It interacts with progesterone receptors, primarily in the hypothalamus and pituitary gland, leading to suppression of gonadotropin-releasing hormone (GnRH) and subsequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [, , , ].

Q2: How does this compound impact ovarian function?

A2: By suppressing LH and FSH, this compound prevents ovulation and estrus (heat) in cows and heifers [, , , ]. This effect on the hypothalamic-pituitary-ovarian axis is temporary and reversible, with estrus typically resuming after this compound withdrawal [, , , ].

Q3: Can this compound be used to induce estrus and synchronize ovulation?

A3: Yes, this compound is widely used for estrus synchronization in cattle [, , , , , , ]. When administered for a specific duration, followed by withdrawal, it triggers a synchronized estrus and ovulation, allowing for timed artificial insemination (TAI) [, , , , ].

Q4: Does the stage of the estrous cycle at the time of this compound implantation affect its efficacy?

A4: Yes, research suggests that this compound is more effective in suppressing ovulation when implanted on Day 7 of the estrous cycle compared to later stages []. This difference in efficacy highlights the importance of considering the estrous cycle stage for optimal results.

Q5: How does this compound treatment affect follicular development?

A5: this compound treatment can lead to different follicular development patterns []. While it can maintain the dominant follicle in some cases [], it can also suppress dominant follicle growth and promote the emergence of a new follicular wave after treatment withdrawal [, ].

Q6: What is the molecular formula and weight of this compound?

A6: this compound has a molecular formula of C21H27NO3 and a molecular weight of 341.44 g/mol [].

Q7: What type of delivery systems are used for this compound in cattle?

A7: this compound is typically administered to cattle through slow-release ear implants made of either silicone or Hydron [, , ]. These implants allow for controlled release of the drug over a specific period.

Q8: Is there a difference in the release rate of this compound from silicone and Hydron implants?

A8: Yes, research indicates that while both silicone and Hydron implants release this compound in a linear declining pattern, the rate of release differs []. Hydron implants release more this compound in the initial days, while silicone implants release more in the later days of the implantation period.

Q9: How is this compound metabolized and excreted?

A9: this compound is primarily metabolized in the liver and excreted in the feces and urine [, ]. The metabolism primarily involves hepatic enzymes, and the metabolites are eliminated through both biliary and renal routes.

Q10: Does this compound treatment affect progesterone levels?

A10: Yes, this compound treatment elevates progesterone levels in cattle [, , ]. The degree and duration of elevation depend on the dose and duration of treatment.

Q11: How does this compound treatment impact LH pulsatility?

A11: this compound treatment reduces LH pulse frequency in cows [, ]. This suppression of LH pulses plays a crucial role in preventing ovulation and controlling the estrous cycle.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.